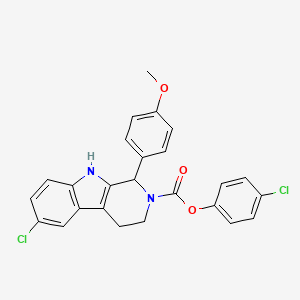
RA839
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RA-839 is a noncovalent small molecule binder to Keap1 and selective activator of Nrf2 signaling. RA-839 also suppresses LPS-induced iNOS and nitric oxide expression in macrophages.
Applications De Recherche Scientifique
Activation de la signalisation Nrf2 {svg_1} {svg_2}
RA839 est connu comme un activateur de la signalisation Nrf2 (facteur 2 lié à NF-E2) {svg_3} {svg_4}. Nrf2 est un facteur de transcription qui maintient l'homéostasie cellulaire en réponse au stress oxydatif en régulant de multiples gènes cytoprotecteurs {svg_5}. En inhibant l'interaction entre Nrf2 et Keap1 (protéine 1 associée à ECH de type kelch), this compound peut activer la signalisation Nrf2 {svg_6} {svg_7}.
Mécanisme D'action
Target of Action
The primary target of this compound is the transcription factor NF-E2-related factor 2 (Nrf2) signaling . Nrf2 is a key player in cellular defense against oxidative and electrophilic stress .
Mode of Action
This compound acts as a highly selective and potent activator of Nrf2 signaling . It binds noncovalently to the Nrf2-interacting kelch domain of Keap1, thereby inhibiting the interaction between Keap1 and Nrf2 . This inhibition prevents the induction of both inducible nitric oxide synthase expression and nitric oxide release in response to lipopolysaccharides in macrophages .
Biochemical Pathways
The activation of Nrf2 by this compound leads to the regulation of multiple cytoprotective genes, maintaining cellular homeostasis in response to oxidative stress . The compound’s action also results in the activation of pathways linked with Nrf2 signaling .
Result of Action
The activation of Nrf2 signaling by this compound has several effects at the molecular and cellular levels. It suppresses the expression of inducible nitric oxide synthase and the release of nitric oxide in response to lipopolysaccharides in macrophages . This results in an anti-inflammatory effect . Additionally, it has been reported to inhibit viral RNA and protein expression, acting as a potent antagonist of Rotavirus propagation in vitro .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . .
Propriétés
IUPAC Name |
(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-15-13-16(2)18(4)24(17(15)3)32(30,31)26-22-9-10-23(21-8-6-5-7-20(21)22)27-12-11-19(14-27)25(28)29/h5-10,13,19,26H,11-12,14H2,1-4H3,(H,28,29)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWIQHJXAEJOD-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CC[C@@H](C4)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does RA839 interact with its target and what are the downstream effects?
A: this compound binds non-covalently to the Kelch-like ECH-associated protein 1 (Keap1), specifically within the Nrf2-interacting Kelch domain. [] This interaction disrupts the Keap1-Nrf2 complex, preventing Nrf2 degradation and leading to its accumulation. [] As a transcription factor, Nrf2 translocates to the nucleus and induces the expression of cytoprotective genes, including antioxidant enzymes like glutathione peroxidase 3 (GPX3). [, ] This activation of the Nrf2 pathway contributes to cellular protection against oxidative stress. []
Q2: What is the structural characterization of this compound?
A: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, its chemical structure is described as (3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid. [] Further information regarding its structural characterization would require consulting the full research articles or supplementary materials.
Q3: What evidence supports the in vitro and in vivo efficacy of this compound?
A3: Several studies highlight the efficacy of this compound:
- In vitro: In bone marrow-derived macrophages, this compound (at 10 μM) significantly regulated gene expression, activating pathways linked to Nrf2 signaling. [] It also prevented the induction of inducible nitric-oxide synthase (iNOS) expression and nitric oxide release in response to lipopolysaccharides in macrophages. [] This effect was similar to activating Nrf2 by silencing Keap1 or using the compound CDDO-Me. []
- In vivo: this compound acutely induced Nrf2 target gene expression in the livers of mice. []
Q4: What are the potential applications of this compound?
A4: Based on its mechanism of action and demonstrated efficacy, this compound shows promise as a tool compound for:
- Studying Nrf2 biology: Its selective inhibition of the Keap1/Nrf2 interaction makes it valuable for investigating the role of the Nrf2 pathway in various biological processes. []
- Developing therapeutics targeting oxidative stress: The activation of Nrf2 by this compound and its protective effects against oxidative damage suggest its potential in treating diseases with an underlying oxidative stress component. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


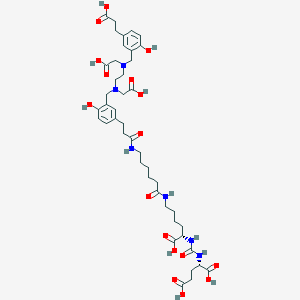
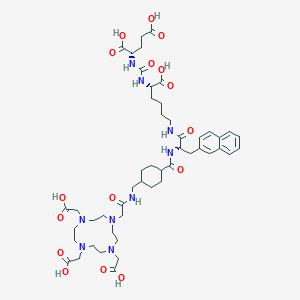
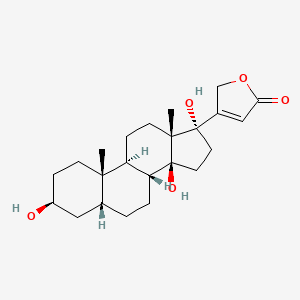
![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)
![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)
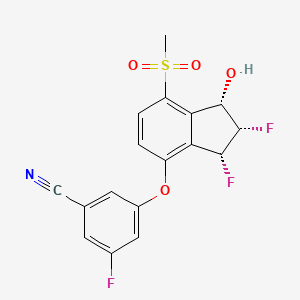
![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)
